tert-Butyl 5-(trifluoromethyl)indoline-1-carboxylate tert-Butyl 5-(trifluoromethyl)indoline-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20156548
InChI: InChI=1S/C14H16F3NO2/c1-13(2,3)20-12(19)18-7-6-9-8-10(14(15,16)17)4-5-11(9)18/h4-5,8H,6-7H2,1-3H3
SMILES:
Molecular Formula: C14H16F3NO2
Molecular Weight: 287.28 g/mol

tert-Butyl 5-(trifluoromethyl)indoline-1-carboxylate

CAS No.:

VCID: VC20156548

Molecular Formula: C14H16F3NO2

Molecular Weight: 287.28 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 5-(trifluoromethyl)indoline-1-carboxylate -

Description

Tert-Butyl 5-(trifluoromethyl)indoline-1-carboxylate is a chemical compound with a molecular formula of C14H16F3NO2 and a molecular weight of 287.28 g/mol . It features an indoline core structure with a trifluoromethyl group at the 5th position and a tert-butyl carboxylate group attached to the nitrogen atom of the indoline ring. This compound is of interest due to its potential as a pharmaceutical building block, particularly in the synthesis of more complex molecules with biological activity.

Potential Applications

Tert-Butyl 5-(trifluoromethyl)indoline-1-carboxylate has potential applications in various fields, particularly in pharmaceutical chemistry. Its unique structure, combining a trifluoromethyl group with a tert-butyl carboxylate protecting group, may confer specific chemical and biological properties. Indole derivatives, in general, have been explored for their antibacterial, antiviral, and antitumor activities, although specific research on this compound is limited.

Synthesis and Chemical Reactions

While specific synthesis methods for tert-Butyl 5-(trifluoromethyl)indoline-1-carboxylate are not detailed in the available literature, the synthesis of similar indole derivatives often involves multi-step reactions including condensation, cyclization, and protection steps. The presence of a trifluoromethyl group can influence the reactivity and stability of the compound, requiring careful consideration in synthesis and reaction conditions.

Biological Activity

Although there is no documented research specifically on the biological activity of tert-Butyl 5-(trifluoromethyl)indoline-1-carboxylate, indole derivatives with various substitutions have shown promise in different therapeutic areas. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity. Further research is needed to explore the potential antibacterial, antiviral, or antitumor properties of this compound.

Product Name tert-Butyl 5-(trifluoromethyl)indoline-1-carboxylate
Molecular Formula C14H16F3NO2
Molecular Weight 287.28 g/mol
IUPAC Name tert-butyl 5-(trifluoromethyl)-2,3-dihydroindole-1-carboxylate
Standard InChI InChI=1S/C14H16F3NO2/c1-13(2,3)20-12(19)18-7-6-9-8-10(14(15,16)17)4-5-11(9)18/h4-5,8H,6-7H2,1-3H3
Standard InChIKey XNVLJWMWOYYUGU-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)C(F)(F)F
PubChem Compound 92133516
Last Modified Aug 15 2024

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